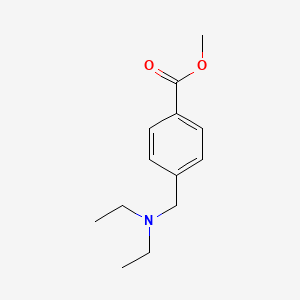

Methyl 4-((diethylamino)methyl)benzoate

Description

Contextualizing Amino-Substituted Benzoate (B1203000) Esters within Organic Chemistry Research

Amino-substituted benzoate esters are a well-established and versatile class of molecules in organic chemistry. They serve as crucial building blocks, or synthons, for the construction of more complex molecular architectures. A prominent example is para-aminobenzoic acid (PABA) and its ester derivatives, which are foundational materials in the synthesis of a wide array of products. orgsyn.org The presence of both an amino group and a carboxyl group (or its ester derivative) on an aromatic ring provides two distinct points for chemical modification. orgsyn.org

The amino group can undergo reactions such as acylation to form amides, while the ester function can be hydrolyzed to a carboxylic acid or undergo transesterification. orgsyn.org This dual functionality makes these compounds valuable intermediates. For instance, various derivatives of p-aminobenzoic acid are explored for their diverse biological activities and are synthesized with functionalities like thiosemicarbazides, sulfonamides, and acridines. orgsyn.org The synthesis of these esters can be achieved through methods like Fischer esterification, reacting the corresponding aminobenzoic acid with an alcohol in the presence of an acid catalyst. sciencemadness.org Furthermore, amino-substituted aromatic compounds have been studied for their applications in materials science, particularly in the field of photochemistry, due to their electron-donating properties which can be fine-tuned through structural modifications.

Historical Trajectories and Research Significance of Benzoic Acid Derivatives

The parent structure, benzoic acid, has a long and significant history in the annals of chemistry. It was first discovered in the 16th century through the dry distillation of gum benzoin, a resin obtained from the Styrax tree. For a considerable period, this remained the exclusive source for the compound. The structural determination of benzoic acid was accomplished in 1832 by Justus von Liebig and Friedrich Wöhler. A pivotal moment in its research trajectory was the discovery of its antifungal properties by Salkowski in 1875, which led to its long-standing use as a food preservative.

Industrially, early production methods involved the hydrolysis of benzotrichloride. However, the modern commercial synthesis of benzoic acid is achieved through the partial oxidation of toluene (B28343) using air, a process catalyzed by cobalt or manganese naphthenates. This method is favored for its high yield and use of inexpensive raw materials. Benzoic acid and its derivatives are not only significant for their preservative qualities but are also indispensable precursors for a multitude of other organic substances. orgsyn.org They are used as intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes.

Rationale for Focused Investigation of the Diethylamino Moiety in Aromatic Ester Systems

The specific inclusion of a diethylamino group, particularly in the form of a diethylaminomethyl substituent at the para-position of a benzoate ester, provides a clear rationale for focused scientific inquiry. This rationale is rooted in the electronic and steric effects that this particular functional group imparts to the molecule.

The diethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electronic effect increases the electron density of the benzene (B151609) ring, which can significantly influence the molecule's reactivity in electrophilic aromatic substitution reactions. The presence of the methylene (B1212753) spacer (-CH2-) between the nitrogen and the ring, as in Methyl 4-((diethylamino)methyl)benzoate, modulates this electronic effect compared to a directly attached amino group.

Furthermore, the two ethyl groups attached to the nitrogen introduce significant steric bulk. Steric effects play a crucial role in directing the approach of reagents and can influence the conformation of the molecule, which in turn can affect its physical properties and biological interactions. The study of how varying steric and electronic properties—by comparing, for example, a simple amino group with a methylamino, dimethylamino, and a diethylamino group—allows researchers to systematically probe structure-activity relationships. The Mannich reaction, a classic organic reaction involving an amine, formaldehyde, and a carbon acid, is a common method for introducing such aminomethyl groups onto a molecule, highlighting a synthetic pathway to this class of compounds. rsc.org Investigating the specific properties conferred by the diethylamino moiety contributes to a deeper understanding of how to fine-tune the characteristics of aromatic esters for various applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 68453-55-4 | C₁₃H₁₉NO₂ | 221.30 |

| Methyl 4-((methylamino)methyl)benzoate | 70785-70-5 | C₁₀H₁₃NO₂ | 179.22 |

| Methyl 4-(aminomethyl)benzoate | 6232-11-7 | C₉H₁₁NO₂ | 165.19 |

| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | 181.15 |

Properties

IUPAC Name |

methyl 4-(diethylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)10-11-6-8-12(9-7-11)13(15)16-3/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNJENVQGOKGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Diethylamino Methyl Benzoate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental and straightforward method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.comscienceready.com.au This approach involves reacting 4-((Diethylamino)methyl)benzoic acid with methanol (B129727), typically under acidic catalysis.

The synthesis of Methyl 4-((diethylamino)methyl)benzoate via this route involves the reaction of 4-((diethylamino)methyl)benzoic acid with methanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com This activation facilitates nucleophilic attack by the methanol molecule. A subsequent series of proton transfer steps leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester and regenerate the acid catalyst. youtube.com

A typical laboratory procedure would involve dissolving 4-((diethylamino)methyl)benzoic acid in a large excess of methanol, which acts as both a reactant and the solvent. tcu.edu A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is then carefully added. youtube.comtcu.edu The mixture is heated to reflux for a specified period to allow the reaction to approach equilibrium. scienceready.com.autcu.edu

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final ester product. Key parameters that can be systematically varied include temperature, the choice of solvent and catalyst, and reaction time. academicpublishers.org

Temperature: The rate of esterification is significantly influenced by temperature. Heating the reaction mixture, typically to the reflux temperature of the alcohol used (in this case, methanol), increases the reaction rate by providing the necessary activation energy. scienceready.com.au Studies on substituted benzoic acids using sealed-vessel microwave conditions have shown that optimizing temperature can lead to enhanced yields and significantly reduced reaction times compared to conventional heating. academicpublishers.orgusm.my

Solvent Systems: For Fischer esterification, the alcohol reactant is often used in large excess, thereby also serving as the solvent. masterorganicchemistry.com This high concentration of alcohol helps to shift the reaction equilibrium towards the product side according to Le Châtelier's principle. tcu.edu While methanol is the required reactant for methyl ester formation, in other systems, the choice of solvent can be critical. For some syntheses, inert co-solvents like benzene (B151609) or toluene (B28343) are used, especially when azeotropic removal of water is desired. masterorganicchemistry.com

Catalyst Selection: Strong mineral acids are the conventional catalysts for Fischer esterification. masterorganicchemistry.com

Sulfuric Acid (H₂SO₄): A common and effective catalyst that also acts as a powerful dehydrating agent, sequestering the water produced during the reaction and helping to drive the equilibrium forward. scienceready.com.au

Hydrochloric Acid (HCl): Another effective catalyst, often generated in-situ. google.com

p-Toluenesulfonic Acid (TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid. google.com

Solid Acid Catalysts: Research into heterogeneous catalysts, such as ion-exchange resins (e.g., Dowex H+) or sulfated metal oxides (e.g., sulfated zirconia), is ongoing. researchgate.netresearchgate.net These catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling. Zirconium-based catalysts have also been shown to be effective and moisture-tolerant for certain esterifications. nih.gov

The following table summarizes the influence of key parameters on the esterification of substituted benzoic acids, based on general findings.

| Parameter | Condition | General Effect on Yield/Rate | Rationale/Considerations |

|---|---|---|---|

| Temperature | Increase (e.g., to reflux) | Increases reaction rate | Provides activation energy. scienceready.com.au Microwave heating can further accelerate the reaction. academicpublishers.org |

| Alcohol Concentration | Use as solvent (large excess) | Increases equilibrium yield | Shifts equilibrium towards products (Le Châtelier's Principle). masterorganicchemistry.com |

| Catalyst | H₂SO₄ | High catalytic activity & water removal | Acts as both catalyst and dehydrating agent. scienceready.com.au |

| Catalyst | Heterogeneous Acid Catalyst | Facilitates easier workup | Catalyst can be removed by simple filtration. researchgate.net |

Because Fischer esterification is a reversible reaction, the accumulation of the water by-product will drive the reaction backward via hydrolysis, limiting the final ester yield. scienceready.com.au Therefore, active removal of water is a key strategy for achieving high conversion.

Use of a Dehydrating Agent: As mentioned, concentrated sulfuric acid is a common choice as it sequesters water. scienceready.com.au Other chemical drying agents can also be used, though they must be stable to the acidic reaction conditions.

Azeotropic Distillation: A highly effective method involves heating the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. masterorganicchemistry.com Using a Dean-Stark apparatus, the water-containing azeotrope is distilled from the reaction mixture, condensed, and collected in a trap where the denser water separates, while the solvent is returned to the reaction flask. masterorganicchemistry.com This continuously removes water and drives the reaction to completion.

Membrane Pervaporation: An advanced technique for water removal involves the use of hydrophilic membranes. google.comgoogle.com The reaction mixture is circulated past a membrane that selectively allows water to permeate through, effectively removing it from the system. This method can reduce reaction times and is suitable for continuous processes. google.com

Convergent and Divergent Synthetic Routes from Precursor Molecules

An alternative convergent strategy involves starting with a methyl benzoate (B1203000) scaffold that already contains a suitable functional group at the 4-position, which can then be converted to the (diethylamino)methyl group. A common precursor for this approach is Methyl 4-formylbenzoate (B8722198).

The synthesis would proceed via reductive amination. In this two-step, one-pot reaction, Methyl 4-formylbenzoate is first reacted with diethylamine (B46881) to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final product, this compound. This method avoids the potentially harsh acidic conditions of Fischer esterification.

Perhaps the most common convergent approach for this type of compound involves the nucleophilic substitution of a halide on a benzylic carbon. The key precursor for this route is Methyl 4-(bromomethyl)benzoate (B8499459). nih.gov This precursor can be synthesized via the radical bromination of Methyl 4-methylbenzoate. guidechem.com

The synthesis of the precursor, Methyl 4-(bromomethyl)benzoate, is typically achieved by reacting Methyl 4-methylbenzoate with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under irradiation with light. guidechem.comgoogle.com

| Starting Material | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Methyl 4-methylbenzoate | N-Bromosuccinimide (NBS), AIBN (initiator) | Carbon tetrachloride (CCl₄) | Reflux, 7 hours | Yields the desired brominated product after filtration and concentration. |

Once Methyl 4-(bromomethyl)benzoate is obtained, the final step is a nucleophilic substitution (S_N2) reaction. The precursor is treated with diethylamine, which acts as the nucleophile. The nitrogen atom of diethylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form the C-N bond and yield this compound. Typically, a slight excess of diethylamine or the addition of a non-nucleophilic base is used to neutralize the hydrobromic acid (HBr) by-product that is formed. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). A similar reaction is described for preparing N-(4-bromo-2-methylphenyl)butanamide from o-toluidine (B26562) and butyryl chloride, followed by bromination and subsequent reaction. google.com

Multi-Component Reactions for the Construction of Complex Analogues

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. nih.gov While the direct synthesis of this compound is typically achieved through simpler two-component routes (e.g., reductive amination or nucleophilic substitution), MCRs are invaluable for constructing more complex analogues.

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgnih.gov This reaction is particularly useful for creating analogues of this compound with greater structural diversity. For instance, by employing a three-component Petasis reaction, a variety of complex amino ester analogues can be synthesized. organic-chemistry.org The reaction proceeds through the condensation of the amine and carbonyl, followed by the addition of the organoboronic acid, and is noted for its tolerance of a wide range of functional groups and often mild reaction conditions. wikipedia.orgresearchgate.net

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org This reaction produces α-acylamino amide structures. beilstein-journals.org By carefully selecting the four components, complex analogues bearing the core benzoyl structure can be assembled in a single, highly convergent step. The Ugi reaction is renowned for its high atom economy and the ability to generate diverse molecular scaffolds, which is highly advantageous in the construction of compound libraries for drug discovery. nih.govsemanticscholar.org

Table 1: Representative Multi-Component Reactions for Analogue Synthesis

| Reaction Type | Key Reactants | Potential Analogue Structure | Key Advantages |

|---|---|---|---|

| Petasis Reaction | Amine (e.g., Diethylamine), Carbonyl (e.g., Methyl 4-formylbenzoate), Organoboronic Acid | α-Substituted aminomethyl benzoates | Broad substrate scope, mild conditions, stereocontrol possible. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid (e.g., a benzoic acid derivative), Isocyanide | Complex peptoid structures with a benzoate moiety | High structural diversity, atom economy, rapid library generation. nih.govnih.gov |

Advanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.org This technique utilizes microwave irradiation to heat polar molecules and solvents through dielectric heating, resulting in rapid and uniform temperature increases. mlsu.ac.in

The synthesis of aminomethylated compounds, which can sometimes be sluggish, benefits significantly from microwave irradiation. For example, reactions that might require several hours of reflux under conventional conditions can often be completed in a matter of minutes in a microwave reactor. ajrconline.orgnih.gov In the context of synthesizing this compound or its analogues, a key step like the reductive amination of methyl 4-formylbenzoate with diethylamine or the nucleophilic substitution on methyl 4-(bromomethyl)benzoate can be dramatically accelerated. A study on the synthesis of the related local anesthetic procaine (B135) from benzocaine (B179285) highlighted a quantitative conversion in just 12 minutes under microwave irradiation (700W) in a solvent-free setting, demonstrating the power of this technology. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Esterification (e.g., Benzocaine Synthesis) | Conventional Heating | >1 hour | Moderate | ajrconline.org |

| Microwave-Assisted | ~15 minutes | Improved | ajrconline.org | |

| Pechmann Condensation (Coumarin Synthesis) | Conventional Heating | Several hours | Moderate | researchgate.net |

| Microwave-Assisted | ~4-5 minutes | 55% | researchgate.net |

The synthesis of specific isomers of this compound, such as the ortho- (2-substituted) or meta- (3-substituted) isomers, requires precise control over regioselectivity. The position of the ((diethylamino)methyl) group on the aromatic ring is fundamentally determined by the starting materials and the synthetic strategy employed.

Regioselectivity is most straightforwardly achieved by selecting the appropriately substituted starting material. For instance, to synthesize Methyl 3-((diethylamino)methyl)benzoate, one would begin with methyl 3-formylbenzoate or methyl 3-(bromomethyl)benzoate. The subsequent reductive amination or nucleophilic substitution reaction would then install the diethylaminomethyl group at the desired 3-position.

Chemoselectivity becomes critical when the starting materials contain multiple reactive functional groups. A common synthetic route to this compound is the reductive amination of methyl 4-formylbenzoate. In this reaction, a reducing agent must selectively reduce the intermediate iminium ion without affecting the methyl ester or the aromatic ring. Sodium triacetoxyborohydride (STAB) is a frequently used reagent for this purpose due to its mildness and high chemoselectivity for imines and aldehydes over less reactive functional groups like esters. This ensures that the desired product is formed without unwanted side reactions.

Table 3: Regioselective Synthesis of ((Diethylamino)methyl)benzoate Isomers

| Target Isomer | Key Starting Material | Synthetic Reaction |

|---|---|---|

| Methyl 2-((diethylamino)methyl)benzoate | Methyl 2-formylbenzoate | Reductive Amination with Diethylamine |

| Methyl 3-((diethylamino)methyl)benzoate | Methyl 3-formylbenzoate | Reductive Amination with Diethylamine |

| This compound | Methyl 4-formylbenzoate | Reductive Amination with Diethylamine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of Methyl 4-((diethylamino)methyl)benzoate, offering unambiguous evidence of its proton and carbon frameworks.

High-resolution ¹H NMR spectroscopy precisely identifies the distinct proton environments within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons, the ester methyl group, the benzylic methylene (B1212753) protons, and the two chemically different sets of protons in the N,N-diethyl groups.

The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, indicating the magnetic non-equivalence of the protons ortho and meta to the ester group. The integration of these signals confirms the presence of four protons on the aromatic ring.

The protons of the ester's methyl group (O-CH₃) appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the benzylic methylene protons (-CH₂-N) also produce a singlet, as there are no adjacent protons to induce splitting. The diethylamino group presents a characteristic ethyl pattern: a quartet for the methylene protons (-N-CH₂) coupled to the neighboring methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the adjacent methylene protons.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz (Typical) |

| Aromatic H (ortho to -COOCH₃) | 7.95 | Doublet | 8.2 |

| Aromatic H (ortho to -CH₂NEt₂) | 7.40 | Doublet | 8.2 |

| Ester Methyl H (-OCH₃) | 3.87 | Singlet | N/A |

| Benzylic Methylene H (-CH₂N) | 3.59 | Singlet | N/A |

| Ethyl Methylene H (-NCH₂CH₃) | 2.54 | Quartet | 7.1 |

| Ethyl Methyl H (-NCH₂CH₃) | 1.03 | Triplet | 7.1 |

¹³C NMR spectroscopy complements the proton data by providing a complete census of the carbon atoms in the molecule. The spectrum confirms the presence of all nine unique carbon environments.

Key signals include the carbonyl carbon of the ester group at the most downfield position (around 167.0 ppm) due to its hybridization and proximity to two electronegative oxygen atoms. The four distinct aromatic carbon signals confirm the para-substitution pattern. The signal for the aromatic carbon attached to the benzylic group appears further downfield than the other ring carbons due to the influence of the nitrogen atom. The aliphatic region of the spectrum contains signals for the benzylic methylene carbon, the ester methyl carbon, and the two carbons of the diethylamino group, all resonating at predictable chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Typical) |

| Carbonyl C (-C =O) | 167.0 |

| Aromatic C (ipso, -C -CH₂NEt₂) | 144.1 |

| Aromatic C (ipso, -C -COOCH₃) | 129.4 |

| Aromatic CH (ortho to -COOCH₃) | 129.3 |

| Aromatic CH (ortho to -CH₂NEt₂) | 128.5 |

| Benzylic Methylene C (-C H₂N) | 57.6 |

| Ester Methyl C (-OC H₃) | 51.9 |

| Ethyl Methylene C (-NC H₂CH₃) | 47.6 |

| Ethyl Methyl C (-NCH₂C H₃) | 12.1 |

Two-dimensional (2D) NMR experiments provide definitive proof of the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear cross-peak between the quartet at ~2.54 ppm and the triplet at ~1.03 ppm, confirming the spin-spin coupling within the ethyl groups. The absence of other correlations to the singlets for the benzylic and methyl ester protons confirms their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations between the ¹H signals and their corresponding ¹³C signals listed in the tables above (e.g., the proton signal at 3.87 ppm correlates with the carbon signal at 51.9 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different molecular fragments. Key long-range (2-3 bond) correlations would include:

A correlation from the benzylic methylene protons (-CH₂N) to the aromatic quaternary carbon (-C-CH₂NEt₂) and the adjacent aromatic CH carbons.

Correlations from the ester methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the aromatic protons to adjacent and ipso-carbons, confirming the substitution pattern.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the presence of specific functional groups.

The Fourier-Transform Infrared (FTIR) spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester functional group. This band typically appears in the region of 1725-1710 cm⁻¹. The presence of a tertiary amine is confirmed by C-N stretching vibrations, which are typically observed in the fingerprint region, around 1250-1150 cm⁻¹. The C-O stretching vibration of the ester group also gives rise to a strong band, usually found near 1300-1250 cm⁻¹.

Table 3: Key Functional Group Vibrations in FTIR/Raman

| Vibrational Mode | Technique | Wavenumber/Raman Shift (cm⁻¹) (Typical) | Intensity |

| C=O Stretch (Ester) | FTIR | 1718 | Strong, Sharp |

| C-O Stretch (Ester) | FTIR | 1278 | Strong |

| C-N Stretch (Amine) | FTIR/Raman | ~1200-1250 | Medium |

Both FTIR and Raman spectra provide valuable information about the hydrocarbon skeleton of the molecule. The aromatic ring exhibits characteristic C=C stretching vibrations, which appear as a pair of bands in the 1615-1585 cm⁻¹ and 1510-1450 cm⁻¹ regions. An out-of-plane C-H bending vibration band around 850 cm⁻¹ is indicative of the 1,4- (para) disubstitution pattern of the benzene (B151609) ring.

The aliphatic portions of the molecule—the ethyl and methyl groups—are identified by their C-H stretching and bending vibrations. The C-H stretching modes are found in the 3000-2850 cm⁻¹ region in both FTIR and Raman spectra. C-H bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1470-1365 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and non-bonding electrons present in the molecule.

The UV-Vis spectrum of this compound is characterized by two principal types of electronic transitions: π-π* and n-π. The benzene ring and the carbonyl group of the ester constitute a significant π-conjugated system. The absorption bands arising from π-π transitions are typically intense and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The nitrogen atom of the diethylamino group and the oxygen atoms of the ester group possess lone pairs of electrons, giving rise to n-π* transitions. These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. Compared to π-π* transitions, n-π* transitions are generally of lower intensity and occur at longer wavelengths (lower energy). The presence of the auxochromic diethylaminomethyl group can influence the position and intensity of these absorption bands. In similar aromatic esters, the π-π* transitions are often observed in the region of 200-300 nm. nist.gov

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides insight into the nature of the electronic transitions and the change in the molecule's dipole moment upon electronic excitation.

For this compound, the n-π* transitions are expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. Conversely, the π-π* transitions are likely to show a bathochromic (red) shift with increasing solvent polarity. This occurs because the excited state of a π-π* transition is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy. researchgate.net

A hypothetical representation of the solvatochromic effect on the primary π-π* absorption band of this compound is presented in the table below.

| Solvent | Polarity Index | λmax (nm) (Hypothetical) |

| Hexane | 0.1 | 255 |

| Dichloromethane | 3.1 | 260 |

| Ethanol (B145695) | 4.3 | 262 |

| Acetonitrile (B52724) | 5.8 | 263 |

| Water | 10.2 | 265 |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated exact mass of this compound (C13H19NO2) is 221.1416 Da. HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation event would likely be the cleavage of the C-N bond, leading to the formation of a stable benzylic cation. Another common fragmentation would involve the loss of the methoxy (B1213986) group from the ester.

| Fragment Ion | Structure | m/z (Hypothetical) |

| [M-CH3O]+ | C12H16N+ | 190 |

| [M-N(CH2CH3)2]+ | C9H9O2+ | 149 |

| [C8H8O2]+ | 136 | |

| [C7H7]+ | 91 |

X-ray Diffraction for Solid-State Structural Determination

While UV-Vis spectroscopy and mass spectrometry provide information about the electronic properties and connectivity of a molecule, X-ray diffraction on a single crystal is the definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, a study on the closely related compound, Methyl 4-methylbenzoate, provides an example of the type of data that can be obtained. researchgate.net In that study, the molecule was found to be planar, with the carboxyl group making a very small dihedral angle with the aromatic ring. The analysis also revealed intermolecular C-H···O contacts that link the molecules into infinite chains. researchgate.net A similar analysis of this compound would reveal the precise conformation of the diethylaminomethyl group relative to the benzoate (B1203000) moiety and detail the packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

| Crystallographic Parameter | Example Value (from Methyl 4-methylbenzoate) researchgate.net |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 779.0 (2) |

| Z | 4 |

Crystal Structure Elucidation and Molecular Conformation

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and precise molecular conformation in the solid state are not available.

Without experimental crystallographic data, a data table of atomic coordinates and bond parameters cannot be constructed. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could provide insights into the likely low-energy conformations of the molecule in the gas phase, but this would not definitively represent its solid-state packing.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

In the absence of a determined crystal structure for this compound, a Hirshfeld surface analysis, which is contingent on crystallographic information, cannot be performed. This analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.

However, based on the molecular structure, one can predict the types of intermolecular interactions that would likely govern the crystal packing. The molecule possesses several functional groups capable of participating in non-covalent interactions:

Dipole-Dipole Interactions: The ester group has a significant dipole moment, which would lead to dipole-dipole interactions being a major contributor to the lattice energy.

van der Waals Forces: These ubiquitous forces, arising from temporary fluctuations in electron density, would be significant, particularly due to the presence of the aromatic ring and the alkyl chains of the diethylamino group.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen atom as an acceptor and various C-H donors (from the aromatic ring, the methylene bridge, and the ethyl groups) are expected to play a crucial role in the crystal packing, likely forming extended networks.

C-H···π Interactions: The electron-rich π-system of the benzene ring could act as an acceptor for weak hydrogen bonds from C-H groups of neighboring molecules.

A Hirshfeld surface analysis would typically generate a 3D map of these interactions and a 2D "fingerprint plot" that quantifies the relative contributions of different contact types (e.g., H···H, C···H, O···H). Without the underlying crystallographic data, a detailed quantitative breakdown of these potential interactions for this compound remains speculative.

Computational and Theoretical Investigations of Methyl 4 Diethylamino Methyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations would be employed to determine the most stable geometric configuration (ground state optimization) of Methyl 4-((diethylamino)methyl)benzoate. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is found, a vibrational frequency analysis can be performed at the same level of theory. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining its normal modes of vibration. The absence of imaginary frequencies in the results confirms that the optimized structure is a true energy minimum. These theoretical spectra can be compared with experimental data to validate the calculated structure.

Table 1: Illustrative Data from a DFT Geometry Optimization of a Benzoate (B1203000) Derivative This table illustrates the type of data obtained from DFT calculations for a related molecule, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-O (ester) | 1.36 | ||

| O-CH₃ | 1.44 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| O=C-O | 124.5 | ||

| C-O-C | 115.8 |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), while fundamental, are often supplemented by more advanced techniques that account for electron correlation to achieve higher accuracy. These high-level calculations provide precise details about the electronic structure, such as orbital energies and electron distribution. For a molecule like this compound, these methods could offer a benchmark for results obtained by other means, like DFT.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures, representing bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would quantify the electron density distribution, revealing the nature of the bonds and the partial charges on each atom. It would also identify key donor-acceptor interactions, such as the delocalization of electron density from the nitrogen lone pair of the diethylamino group into the anti-bonding orbitals of the benzene (B151609) ring. These interactions are crucial for understanding the molecule's electronic properties and reactivity. The analysis provides insight into the stability gained from these electron delocalization effects.

Table 2: Representative NBO Analysis Output This table is a generalized example of what NBO analysis provides, as specific data for the target compound is unavailable.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| N (Lone Pair) -> π*(C-C aromatic) | High |

| π(C-C aromatic) -> π*(C=O) | Moderate |

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. The calculated chemical shifts for this compound would be compared against experimental values to confirm its structure. Discrepancies between computed and experimental shifts can often provide further insight into conformational dynamics or solvent effects.

Table 3: Example of Predicted vs. Experimental Chemical Shifts for a Substituted Benzoate This table illustrates the comparison performed in such studies. Specific data for this compound is not available.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | 168.5 | 167.0 |

| C-N | 50.2 | 48.9 |

| C (aromatic, ipso to COOR) | 131.0 | 130.4 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the specific electronic transitions responsible for the observed UV-Vis spectrum, such as π -> π* transitions within the aromatic ring and charge-transfer transitions involving the diethylamino group.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote regions with intermediate potential.

For a molecule with a similar structure, ethyl 4-aminobenzoate, computational studies using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have been performed to analyze its MEP surface. nih.govresearchgate.net These studies reveal that the most negative potential is concentrated around the oxygen atoms of the ester group, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Given the structural similarities, a comparable MEP map would be expected for this compound. The lone pair of electrons on the nitrogen atom of the diethylamino group and the oxygen atoms of the ester function would be regions of high electron density (red), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interactions.

| Region on a Similar Molecule (Ethyl 4-aminobenzoate) | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of the ester group | Negative (Red) | Susceptible to electrophilic attack |

| Hydrogen atoms of the amino group | Positive (Blue) | Susceptible to nucleophilic attack |

| Aromatic ring hydrogens | Positive (Blue) | Susceptible to nucleophilic attack |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding the electronic properties and reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability.

For the related compound, ethyl 4-aminobenzoate, DFT calculations have been employed to determine its HOMO and LUMO energies. nih.govresearchgate.net These studies provide insight into the electronic transitions and reactivity of similar para-substituted benzoates. The HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing ester group.

In this compound, the diethylaminomethyl group acts as an electron-donating group, while the methyl benzoate moiety is electron-withdrawing. This donor-acceptor architecture leads to a charge transfer character in the molecule's electronic structure. Consequently, the HOMO would be expected to be primarily located on the diethylaminomethyl-substituted benzene ring, and the LUMO would be centered on the methyl benzoate part. A relatively small HOMO-LUMO gap would be anticipated, indicating a molecule that is chemically reactive and has potential for interesting electronic applications.

| Parameter | Significance | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Relatively high, localized on the diethylaminomethyl and benzene ring |

| LUMO Energy | Electron-accepting ability | Relatively low, localized on the methyl benzoate moiety |

| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and stability | Relatively small, suggesting higher reactivity |

Studies on Tautomerism and Conformational Isomerism

Molecules with flexible structures, such as this compound, can exist in various spatial arrangements known as conformations. Conformational isomerism arises from the rotation around single bonds. The ester group, for instance, can exist in different conformations due to rotation around the C-O single bond. researchgate.net The study of these conformations is crucial as they can influence the molecule's physical and biological properties.

Computational methods, such as molecular mechanics and DFT calculations, can be used to explore the potential energy surface of a molecule and identify its stable conformers. For flexible ester molecules, it has been shown that multiple conformations can exist within a small energy range. acs.orgnih.govacs.org In the case of this compound, rotations around the C-C bond connecting the benzyl (B1604629) group to the ring, the C-N bonds of the diethylamino group, and the C-O bond of the ester group would lead to a variety of possible conformations. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, tautomerism is not a prominent feature as there are no readily transferable protons to create stable tautomeric forms under normal conditions.

Advanced Computational Models for Material Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. researchgate.netanalis.com.my In these systems, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer upon excitation.

This compound possesses a D-π-A structure, where the diethylaminomethyl group acts as the donor, the benzene ring as the π-bridge, and the methyl benzoate group as the acceptor. Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. A larger β value indicates a stronger NLO response. Theoretical studies on similar D-π-A compounds have shown that modifications to the donor, acceptor, or π-linker can significantly tune the NLO properties. frontiersin.orgresearchgate.net It is expected that this compound would exhibit notable NLO properties due to its inherent electronic asymmetry.

| Molecular Component | Role in NLO Properties |

|---|---|

| (Diethylamino)methyl group | Electron Donor (D) |

| Benzene ring | π-conjugated Bridge (π) |

| Methyl benzoate group | Electron Acceptor (A) |

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvation, and interactions of a molecule with its environment.

For a flexible molecule like this compound, MD simulations could be employed to explore its conformational landscape in different solvents. uj.ac.za Such simulations would reveal the preferred conformations in solution and the timescales of conformational changes. Furthermore, MD simulations can be used to study the aggregation behavior of these molecules and their interactions with other molecules or surfaces. nih.govresearchgate.net This information is valuable for understanding its behavior in various applications, such as in material science or pharmacology. The parameters for the simulation, known as the force field, would need to be carefully chosen or developed to accurately represent the interatomic interactions within the molecule and with its surroundings.

Reaction Kinetics and Mechanistic Studies

Kinetic Investigations of Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl 4-((diethylamino)methyl)benzoate is a primary site of reactivity. Its hydrolysis (reaction with water) and transesterification (reaction with an alcohol) are fundamental transformations.

The rates of both hydrolysis and transesterification are highly sensitive to the reaction environment. Key factors include the choice of solvent, the operational temperature, and the presence and concentration of catalysts.

Ester Hydrolysis: The hydrolysis of benzoate (B1203000) esters is a well-documented process that can be catalyzed by either acid or base. oieau.fr The reaction rate is typically expressed as a pseudo-first-order process. oieau.frresearchgate.net

Solvent: In alkaline hydrolysis, the solvent's composition significantly impacts the reaction rate. For substituted methyl benzoates, increasing the proportion of an organic co-solvent, such as ethanol (B145695) or dimethylformamide (DMF), in an aqueous solution generally leads to a decrease in the rate constant. zenodo.orgnih.gov This is attributed to changes in the solvation of the reactants and the transition state.

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. psu.edu Studies on various methyl benzoates in high-temperature water (250–300 °C) demonstrate efficient hydrolysis, whereas little to no reaction occurs at temperatures below 200°C in neutral water. psu.edu

Catalyst Concentration: In acidic or basic media, the concentration of the catalyst ([H⁺] or [OH⁻]) is a key determinant of the rate. For base-catalyzed hydrolysis of methyl benzoates, the observed pseudo-first-order rate constant shows a direct dependence on the hydroxide (B78521) ion concentration. oieau.fr

The following table presents representative kinetic data for the alkaline hydrolysis (saponification) of various para-substituted methyl benzoates, illustrating the influence of the substituent on the reaction rate compared to the parent methyl benzoate.

| Substituent (X) in Methyl 4-X-benzoate | Relative Rate Constant (k/k₀) | Hammett Constant (σₚ) |

|---|---|---|

| -NO₂ | 144.1 | 0.78 |

| -Cl | 3.82 | 0.23 |

| -H (Reference) | 1.00 | 0.00 |

| -CH₃ | 0.48 | -0.17 |

| -OCH₃ | 0.24 | -0.27 |

Data sourced from studies on substituted methyl benzoates. oieau.frchegg.com The rate constants are relative to methyl benzoate (k₀).

Transesterification: Transesterification is an equilibrium-controlled reaction where an ester is converted into another by reaction with an alcohol. mdpi.com

Solvent: The reaction is often carried out in a solvent like DMF, with the choice of solvent affecting reactant solubility and catalyst performance. researchgate.net

Temperature: Increasing the temperature generally favors the forward reaction and increases the rate at which equilibrium is achieved. mdpi.comunl.edu For instance, in the transesterification of soybean oil, increasing the temperature from 30°C to 60°C significantly reduces the time needed to reach high conversion. unl.edu

Catalyst Concentration: The reaction is typically catalyzed by an acid or a base, such as K₂CO₃ or sodium methoxide. researchgate.netacs.org The reaction rate is dependent on the catalyst's concentration and activity. The molar ratio of the alcohol to the ester is also a critical parameter that can shift the equilibrium to favor product formation. mdpi.comunl.edu

The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Eₐ) and the pre-exponential factor (A).

For the hydrolysis of substituted methyl benzoates, activation energies have been determined by measuring reaction rates at various temperatures. While specific values for this compound are not documented, data for analogous compounds provide a useful reference. For example, the activation energy for the hydrolysis of various substituted methyl benzoates has been studied, showing how electronic effects influence this parameter. oieau.fr

| Compound (Methyl X-benzoate) | Activation Energy (Eₐ) (kJ/mol) |

|---|---|

| Methyl 4-nitrobenzoate | 61.9 |

| Methyl 3-nitrobenzoate | 64.4 |

| Methyl 4-chlorobenzoate | 65.3 |

| Methyl benzoate | 68.2 |

| Methyl 4-methoxybenzoate | 69.9 |

Representative activation energies for the aqueous hydrolysis of various substituted methyl benzoates. oieau.fr

For transesterification reactions, activation energies are similarly determined. Studies on the transesterification of R-substituted phenyl benzoates and waste cooking oil have reported activation energies in the range of 32-36 kJ·mol⁻¹ for base-catalyzed processes, demonstrating the efficiency of these reactions under mild conditions. mdpi.comresearchgate.net The pre-exponential factor, related to the frequency of collisions in the correct orientation, is determined concurrently with the activation energy.

Elucidation of Mechanistic Pathways for Aminomethylation and Alkylation Reactions

Aminomethylation (Mannich Reaction): The most plausible synthetic route to this compound is the Mannich reaction. wikipedia.orgbyjus.comlibretexts.org This is a three-component reaction that, in this case, would involve an aminomethylation of an aromatic ring. The mechanism proceeds via two main steps: libretexts.orgadichemistry.com

Formation of the Electrophile: Diethylamine (B46881) reacts with formaldehyde, typically under acidic conditions, to form a highly electrophilic diethylaminomethyliminium ion (an Eschenmoser's salt-type intermediate). byjus.comadichemistry.com This ion serves as the active aminomethylating agent.

Electrophilic Aromatic Substitution: The second step involves the attack of an electron-rich aromatic ring on the iminium ion. Direct aminomethylation of methyl benzoate itself is challenging because the ester group is deactivating. Therefore, the synthesis would likely start from a more activated precursor, such as p-cresol (B1678582) or a related phenol (B47542), which is first aminomethylated and then converted to the final ester in subsequent steps. The reaction with electron-rich heterocycles like pyrrole (B145914) or indole (B1671886) is a classic example of this pathway. libretexts.orgadichemistry.com

Alkylation Reactions: The tertiary amine of the diethylaminomethyl group is nucleophilic and can undergo N-alkylation when treated with an alkylating agent, such as an alkyl halide. magritek.com This is known as the Menshutkin reaction. The mechanism is a bimolecular nucleophilic substitution (Sₙ2), where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium (B1175870) salt. magritek.com The kinetics of such reactions are sensitive to the solvent, with polar aprotic solvents like acetonitrile (B52724) often providing higher reaction rates. magritek.com

Role of Substituents on Reaction Selectivity and Yield

The nature of the substituents on the aromatic ring profoundly influences the outcome of reactions.

Effect on Hydrolysis: The 4-((diethylamino)methyl) group is considered an electron-donating group (+I effect). In base-catalyzed ester hydrolysis, the rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Electron-donating groups at the para position tend to decrease the rate of hydrolysis because they increase the electron density at the reaction center, making it less electrophilic, and destabilize the buildup of negative charge in the tetrahedral transition state. chegg.comsemanticscholar.org Conversely, electron-withdrawing groups (like -NO₂) significantly accelerate the rate by making the carbonyl carbon more electron-deficient. oieau.frsemanticscholar.org This trend is well-described by the Hammett linear free-energy relationship. semanticscholar.orgemerginginvestigators.org

Effect on Aminomethylation: The yield and regioselectivity of the aromatic Mannich reaction are critically dependent on the electronic nature of the existing substituents. Strong activating groups, such as hydroxyl (-OH) or amino (-NH₂), are often required to achieve high yields as they make the aromatic ring sufficiently nucleophilic to attack the iminium ion. nih.gov The ester group of methyl benzoate is a deactivating, meta-director for electrophilic substitution, making the direct para-aminomethylation inefficient. organic-chemistry.org This underscores why a multi-step synthetic strategy starting from a different precursor is more practical.

Effect on N-Alkylation: In the N-alkylation of the tertiary amine, both electronic and steric effects are at play. The electron-donating alkyl groups on the nitrogen enhance its nucleophilicity. However, the steric bulk of the two ethyl groups, compared to smaller methyl groups, can hinder the approach to the nitrogen atom, potentially slowing the reaction rate compared to a dimethylamino analogue. researchgate.net Despite this, the tertiary amine remains a potent nucleophile capable of participating in alkylation reactions to yield quaternary ammonium salts. magritek.com

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Carboxylic Ester Functionality

The methyl ester group is a key site for modification, enabling the synthesis of various derivatives through nucleophilic acyl substitution and reduction reactions.

The ester can be converted into amides or hydrazides by reaction with amines or hydrazine (B178648), respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Amidation: The reaction with primary or secondary amines yields the corresponding N-substituted benzamides. This transformation often requires heating and can be facilitated by catalysts. Silicon-based reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids, which can be formed in situ by hydrolysis of the ester or used directly with the ester under certain conditions. nih.gov The general reaction involves the displacement of the methoxy (B1213986) group (-OCH3) by an amine.

Hydrazide Formation: Treatment of methyl benzoates with hydrazine hydrate (B1144303), typically under reflux in an alcohol solvent like ethanol (B145695) or methanol (B129727), leads to the formation of the corresponding benzohydrazide. nepjol.infonih.gov For instance, methyl benzoate (B1203000) reacts with hydrazine hydrate upon refluxing for several hours to yield benzoic acid hydrazide. nepjol.info A similar protocol applied to Methyl 4-((diethylamino)methyl)benzoate would yield 4-((diethylamino)methyl)benzohydrazide. This derivative serves as a valuable intermediate for synthesizing more complex heterocyclic compounds. nepjol.info

Table 1: Representative Conditions for Amidation and Hydrazide Formation

| Transformation | Reagents | Typical Solvents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amidation | Primary/Secondary Amine (R-NH2 / R2NH), Silicon-based reagent (e.g., MeSi(OMe)3) | - | Heating | N-Substituted Benzamide | nih.gov |

| Hydrazide Formation | Hydrazine Hydrate (N2H4·H2O) | Ethanol or Methanol | Reflux | Benzohydrazide | nepjol.infonih.gov |

The selective reduction of the ester group to a primary alcohol, (4-((diethylamino)methyl)phenyl)methanol, requires a reducing agent that does not affect the tertiary amine or the aromatic ring. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce esters, they are often non-selective. harvard.edu

More chemoselective reducing agents are preferred. Lithium borohydride (B1222165) (LiBH4) is known to reduce esters to alcohols while being less reactive towards other functional groups like tertiary amides. harvard.eduwikipedia.org Its reactivity is enhanced in ethereal solvents like THF. harvard.edu Sodium borohydride (NaBH4), typically unreactive with esters under standard conditions, can achieve the reduction in the presence of activating additives like lithium chloride or calcium chloride, or by using specific solvent systems like a mixture of THF and methanol at reflux. researchgate.netresearchgate.netnih.gov For example, the reduction of methyl 4-formylbenzoate (B8722198) to the corresponding alcohol has been successfully demonstrated using sodium borohydride in ethanol, highlighting the potential for selective reduction of one carbonyl function in the presence of another. iwu.edu Lithium aminoborohydrides (LABs) represent another class of powerful, yet selective, air-stable reducing agents capable of reducing aromatic esters to alcohols at low temperatures. acs.orgresearchgate.net

Table 2: Conditions for Selective Ester Reduction

| Reagent System | Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium Borohydride (LiBH4) | Tetrahydrofuran (THF) | Stronger reducing agent than NaBH4; effectively reduces esters. | harvard.eduwikipedia.org |

| Sodium Borohydride (NaBH4) / Methanol | Tetrahydrofuran (THF) | Requires reflux; slow addition of methanol can enhance selectivity. | researchgate.net |

| Sodium Borohydride (NaBH4) / Lewis Acid (e.g., LiCl, CaCl2) | Ethanol/THF | Lewis acid activates the ester carbonyl towards reduction. | researchgate.netnih.gov |

| Lithium Aminoborohydrides (LABs) | Tetrahydrofuran (THF) | Air-stable, powerful, and selective; effective at low temperatures. | acs.orgresearchgate.net |

Transformations of the Tertiary Diethylamino Moiety

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Quaternization: As a tertiary amine, the diethylamino group readily undergoes quaternization when treated with an alkyl halide, a classic SN2 reaction known as the Menshutkin reaction. wikipedia.org For instance, reaction with an alkyl halide like methyl iodide would yield a quaternary ammonium (B1175870) salt, specifically N-ethyl-N-(4-(methoxycarbonyl)benzyl)-N-methyl-ethanaminium iodide. The reaction rate is influenced by the nature of the alkyl halide (iodides being more reactive than bromides or chlorides) and the solvent polarity. wikipedia.org Studies on the quaternization of tertiary amines like N,N-dimethylaniline with benzyl (B1604629) chloride show the reaction proceeds through a charge-separated transition state. semanticscholar.orgresearchgate.net

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The N-oxidation of drug molecules containing nitrogen is a known metabolic pathway. nih.gov For example, the tertiary nitrogen atom of the 2-(diethylamino)ethyl substituent in the drug etamiphylline (B1195060) has been shown to undergo in vivo oxidation to the corresponding N-oxide. nih.gov A similar reaction with this compound would produce Methyl 4-(((diethyl-λ⁵-oxidanyl)amino)methyl)benzoate.

The diethylamino group is inherently nucleophilic due to the lone pair on the nitrogen atom. Its primary reactions are with electrophiles. The quaternization reaction discussed above is a prime example of its reaction with an electrophile (an alkyl halide). wikipedia.org The nitrogen atom can also react with other electrophiles, such as acylating agents, although this is less common for tertiary amines compared to primary and secondary amines.

Conversely, the tertiary amine moiety is not electrophilic and will not react with nucleophiles under normal conditions. For a reaction with a nucleophile to occur at the benzylic carbon adjacent to the nitrogen, the diethylamino group would first need to be converted into a good leaving group, for instance, through quaternization.

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene (B151609) ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.

-COOCH₃ (Methoxycarbonyl group): This is an electron-withdrawing group and is deactivating and meta-directing. echemi.comchegg.com

-CH₂N(C₂H₅)₂ (Diethylaminomethyl group): This is an alkyl-type group and is electron-donating through induction. It is therefore an activating and ortho, para-directing group. libretexts.org

The outcome of an electrophilic aromatic substitution is determined by the combined effects of these two competing substituents. The activating, ortho, para-directing -CH₂N(C₂H₅)₂ group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating, meta-directing -COOCH₃ group will also direct incoming electrophiles to positions 3 and 5. Since both groups direct to the same positions, the substitution is expected to occur regioselectively at the positions ortho to the diethylaminomethyl group (and meta to the ester group).

For example, in the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid, the nitro group is directed to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.commnstate.eduma.edu In the case of this compound, nitration would be expected to yield primarily Methyl 4-((diethylamino)methyl)-3-nitrobenzoate. Similar regioselectivity would be anticipated for other electrophilic substitution reactions like halogenation with Br₂/FeBr₃ or Cl₂/AlCl₃. libretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-((diethylamino)methyl)-3-nitrobenzoate | chegg.comyoutube.com |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-((diethylamino)methyl)benzoate | libretexts.org |

| Chlorination | Cl₂, AlCl₃ | Methyl 3-chloro-4-((diethylamino)methyl)benzoate | libretexts.org |

Regioselectivity and Electronic Effects of Existing Substituents

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the methyl ester group (-COOCH₃) and the (diethylamino)methyl group (-CH₂N(C₂H₅)₂). These substituents exert opposing electronic effects, which in turn govern the regioselectivity of electrophilic aromatic substitution reactions.

The methyl ester group is an electron-withdrawing group. stackexchange.com It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. stackexchange.com This deactivation makes the ring less nucleophilic and therefore less reactive than unsubstituted benzene. libretexts.orgquizlet.com As a deactivating group, the methyl ester directs incoming electrophiles to the meta position (C3 and C5). libretexts.orglibretexts.orgstudymind.co.uk

Conversely, the (diethylamino)methyl group is considered an activating group. Alkyl groups, in general, are electron-donating through an inductive effect, which enriches the electron density of the benzene ring. libretexts.orgmasterorganicchemistry.com The presence of the nitrogen atom with its lone pair of electrons in the diethylamino moiety further enhances the electron-donating nature of this substituent. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgstudymind.co.uk

In this compound, these two groups are in a para relationship. The directing effects of both substituents must be considered. The activating (diethylamino)methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The deactivating methyl ester group at C1 directs to its meta positions (C3 and C5). In this case, the directing effects of both groups are synergistic, reinforcing the substitution at the C3 and C5 positions. Therefore, electrophilic aromatic substitution on this compound is predicted to occur primarily at the positions meta to the methyl ester group and ortho to the (diethylamino)methyl group.

Table 1: Electronic Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Ring Reactivity | Directing Influence |

| -COOCH₃ (Methyl Ester) | Electron-withdrawing | Deactivating stackexchange.comlibretexts.org | meta libretexts.orgstudymind.co.uk |

| -CH₂N(C₂H₅)₂ ((Diethylamino)methyl) | Electron-donating | Activating libretexts.orgmasterorganicchemistry.com | ortho, para libretexts.org |

Condensation Reactions for Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone under acid or base catalysis. nih.govacs.orgyoutube.com The formation of a Schiff base from this compound is not direct as it lacks a primary amine or a carbonyl group (aldehyde/ketone). However, it can serve as a precursor for the synthesis of Schiff base derivatives through multi-step synthetic pathways.

One plausible route involves the transformation of the methyl ester group into an aldehyde. This can be achieved through a two-step process:

Reduction of the ester to an alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (4-((diethylamino)methyl)phenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation of the alcohol to an aldehyde: The resulting primary alcohol can then be carefully oxidized to 4-((diethylamino)methyl)benzaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

The synthesized 4-((diethylamino)methyl)benzaldehyde can then undergo a condensation reaction with various primary amines (R-NH₂) to yield the desired Schiff base derivatives. arabjchem.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine. acs.org

An alternative approach would involve the modification of the (diethylamino)methyl group to a primary amine. However, the conversion of a tertiary amine to a primary amine is a more complex process. Therefore, the modification of the ester group is a more common and feasible strategy for preparing Schiff base derivatives from this scaffold.

Table 2: Proposed Pathway for Schiff Base Synthesis

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | This compound | 1. LiAlH₄2. H₂O | (4-((Diethylamino)methyl)phenyl)methanol | Ester Reduction |

| 2 | (4-((Diethylamino)methyl)phenyl)methanol | PCC | 4-((Diethylamino)methyl)benzaldehyde | Alcohol Oxidation |

| 3 | 4-((Diethylamino)methyl)benzaldehyde | R-NH₂ (Primary Amine) | Schiff Base Derivative | Condensation nih.govacs.org |

Synthesis of Advanced Functional Analogues for Research Purposes

This compound serves as a versatile starting material for the synthesis of a variety of advanced functional analogues for research applications, including the development of novel heterocyclic systems and compounds with potential biological activity. nih.govnih.govscholarsresearchlibrary.com The reactivity of its functional groups allows for a range of derivatization pathways.

One major area of derivatization is the transformation of the methyl ester group. For instance, hydrolysis of the ester under basic conditions, a reaction known as saponification, yields the corresponding carboxylic acid, 4-((diethylamino)methyl)benzoic acid. chegg.comyoutube.comchegg.com The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. chegg.comchegg.com This carboxylic acid derivative can then be coupled with various amines or alcohols to form a diverse library of amide and ester analogues. nih.govscholarsresearchlibrary.com

Furthermore, the core structure can be utilized in the synthesis of more complex heterocyclic compounds. For example, derivatives of aminobenzoic acids are used as precursors in the synthesis of quinazolinones, which can be further cyclized to form triazinoquinazolinones and other fused heterocyclic systems. nih.gov Following a similar logic, the 4-((diethylamino)methyl)benzoic acid, obtained from the hydrolysis of the parent ester, can be a key building block for creating novel heterocyclic structures. frontiersin.org

Table 3: Examples of Synthetic Transformations for Functional Analogues

| Starting Material | Reaction | Reagent(s) | Product Class |

| This compound | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| 4-((Diethylamino)methyl)benzoic acid | Amide Coupling | Amine, Coupling Agent | Amides nih.gov |

| 4-((Diethylamino)methyl)benzoic acid | Esterification | Alcohol, Acid Catalyst | Esters scholarsresearchlibrary.com |

| 4-((Diethylamino)methyl)benzoic acid | Cyclization Precursor | Various Reagents | Heterocycles nih.govfrontiersin.org |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of both the ester and the diethylaminomethyl functionalities allows for a range of chemical transformations, positioning Methyl 4-((diethylamino)methyl)benzoate as a strategic starting material in multi-step synthetic pathways.

While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Chemical suppliers often categorize its hydrochloride salt under "Pharmaceutical Intermediates," indicating its use in the research and development of new therapeutic agents. bldpharm.com The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the tertiary amine can be quaternized or utilized for its basic properties, making it a versatile scaffold in medicinal chemistry.

Esters of 4-(aminomethyl)benzoic acid, a related class of compounds, are recognized as valuable intermediates for the synthesis of active pharmaceutical ingredients. google.com For instance, they are of interest when mild conditions are required for the release of the acid function during a synthesis sequence. google.com This suggests that derivatives like this compound could play a similar role in the synthesis of complex drug candidates where modulation of solubility and reactivity is crucial.

One example of a complex pharmaceutical containing a similar diethylaminomethyl moiety is Givinostat, a histone deacetylase inhibitor. chemicalbook.com While not a direct precursor, the presence of this functional group in such a complex molecule highlights the importance of this building block in constructing pharmacologically active compounds.

Table 1: Related Pharmaceutical Intermediates and their Applications

| Compound Name | Application/Significance |

|---|---|